![molecular formula C17H15Cl2N5OS B2424982 N-(2,6-dichlorophényl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide CAS No. 905798-01-8](/img/structure/B2424982.png)
N-(2,6-dichlorophényl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide” is a heterocyclic compound that contains a 1,2,4-triazole ring. This type of compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole. The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Molecular Structure Analysis
The molecular structure of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide” includes a 1,2,4-triazole ring, which is a unique heterocyclic compound. This structure is commonly found in various pharmaceuticals and biologically important compounds .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Applications De Recherche Scientifique
Synthèse de nouveaux dérivés
Ce composé peut être utilisé dans la synthèse de nouveaux dérivés de 4-amino-4H-1,2,4-triazole-3-thiol . Ces dérivés ont été synthétisés par la réaction de triazoles polyfonctionnalisés avec des composés β-dicarbonylés symétriques et asymétriques .
Activité antifongique
Les 1,2,4-triazoles, qui font partie de la structure du composé, possèdent une activité antifongique significative . Cela rend le composé potentiellement utile dans le développement de nouveaux médicaments antifongiques.
Activité anticancéreuse
Les 1,2,4-triazoles présentent également une activité anticancéreuse . Par conséquent, ce composé pourrait être utilisé dans la recherche et le développement de nouveaux traitements anticancéreux.
Activité antivirale
L'activité antivirale des 1,2,4-triazoles suggère que ce composé pourrait être utilisé dans le développement de nouveaux médicaments antiviraux.
Activité antibactérienne
Les 1,2,4-triazoles ont montré une activité antibactérienne , ce qui indique une utilisation potentielle de ce composé dans le développement de nouveaux traitements antibactériens.
Activité anti-inflammatoire
Le composé pourrait être utilisé dans le développement de nouveaux médicaments anti-inflammatoires, compte tenu de l'activité anti-inflammatoire des 1,2,4-triazoles .
Intermédiaire de synthèse chimique
Le composé peut être utilisé comme intermédiaire de synthèse organique, en particulier dans la synthèse d'autres composés organiques .
Recherche sur d'autres activités biologiques
Compte tenu de la large gamme d'activités biologiques associées aux 1,2,4-triazoles , ce composé pourrait être utilisé dans la recherche d'autres applications potentielles, telles que les activités antituberculeuse, antiproliférative, anti-Alzheimer, antidépressive, antioxydante, antimalarique, antileishmanienne, antagoniste, anti-ulcéreuse, anticonvulsivante et hypoglycémique .
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in inflammatory responses, it could potentially disrupt these pathways and reduce inflammation
Pharmacokinetics
It is known that similar compounds have low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This suggests that the compound may have similar properties, which could affect its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. If the compound acts as an inhibitor of a particular enzyme, for example, it could lead to a decrease in the production of certain biochemicals, potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with its targets . Therefore, these factors should be carefully controlled during the compound’s synthesis and use.
Safety and Hazards
While there are no explicit toxicity data reported for “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide”, it’s important to note that as an organic compound, it may pose potential risks to human health . Proper laboratory safety procedures should be followed when handling and storing the compound .
Propriétés
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-12-7-4-8-13(19)16(12)21-15(25)10-26-17-23-22-14(24(17)20)9-11-5-2-1-3-6-11/h1-8H,9-10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANCCMIMFZNRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424900.png)
![ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2424903.png)
![1-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2424907.png)
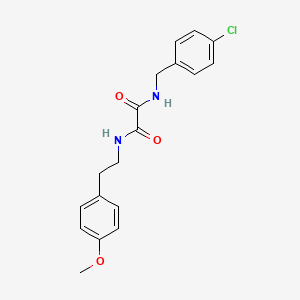
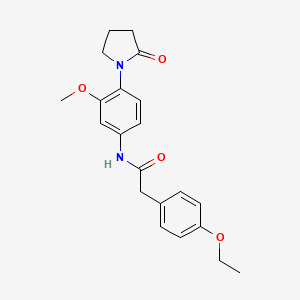
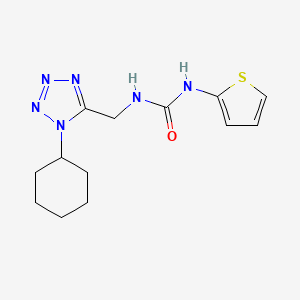
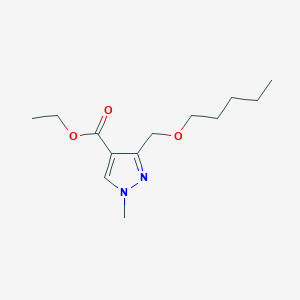
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)

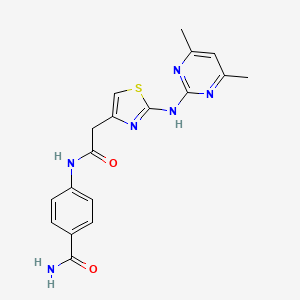
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)